Cas no 1932-03-2 (1-(2-Chloroethyl)-piperidine)
1-(2-Chloroethyl)-piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloroethyl)piperidine
- 1-(2-Chloroethyl)-piperidine
- N-(2-chloroethyl)piperidine
- 2-chloroethyl piperidine
- 1-(2-chloro-ethyl)-piperidin
- 1-chloro-2-(piperidin-1-yl)ethane
- 1-chloro-2-piperidinoethane
- 2-(1-Piperidyl)ethyl chloride
- 2-(piperidin-1-yl)ethyl chloride
- 2-piperidino-1-chloroethane
- 2-Piperidinoethyl chloride
- N-(2-chloroethyl)-piperidine
- Piperidine,1-(2-chloroethyl)
- SKF 191
- 1-(b-Chloroethyl)piperidine
- 1-Piperidino-2-chloroethane
- Chloro-2-(piperidin-1-yl)ethane
- N-(2-Chlorethyl)piperidine
- N-(b-Chloroethyl)piperidine
- b-Piperidinoethyl chloride
- E83CFZ7SZD
- 2-chloroethylpiperidine
- DTXSID90172922
- MLS006011407
- SR-01000944977
- J-502989
- 5-20-02-00026 (Beilstein Handbook Reference)
- 2-(1-piperidinyl)ethyl chloride
- SR-01000944977-1
- BRN 0001184
- chloroethyl piperidine
- 1-(2-chloroethyl) piperidine
- SCHEMBL12811
- 1-(2-chloro-ethyl)piperidine
- FT-0605514
- D87923
- [1-(2-chloroethyl)]piperidine
- AKOS000121034
- 1932-03-2
- N-(.beta.-Chloroethyl)piperidine
- 1-(2-chloro-ethyl)-piperidine
- 2-piperidinoethylchloride
- CHEMBL4597782
- Piperidine, 1-(2-chloroethyl)-
- N-(beta-Chloroethyl)piperidine
- piperidino ethylchloride
- AI3-16194
- .beta.-Piperidinoethyl chloride
- beta-Piperidinoethyl chloride
- SB42977
- 2-piperidino chlorethane
- AS-6264
- FT-0605508
- SMR004703238
- piperidinoethyl chloride
- piperidino-ethyl-chloride
- 2-(piperdin-1-yl)ethyl chloride
- MFCD00129177
- 2-(1-Piperidyl)ethylchloride
- STK370562
- DTXCID0095413
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- MDL: MFCD00129177
- Inchi: 1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2
- InChI Key: WNRWEBKEQARBKV-UHFFFAOYSA-N
- SMILES: ClCCN1CCCCC1
Computed Properties
- Exact Mass: 147.08100
- Monoisotopic Mass: 147.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 69.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 3.2A^2
Experimental Properties
- Density: 1.008
- Melting Point: 233-236 °C
- Boiling Point: 190.3 °C at 760 mmHg
- Flash Point: 68.9 °C
- Refractive Index: 1.469
- PSA: 3.24000
- LogP: 1.64900
1-(2-Chloroethyl)-piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Chloroethyl)-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068914-1g |
1-(2-Chloroethyl)piperidine |
1932-03-2 | 97% | 1g |
£90.00 | 2022-03-01 | |
| Fluorochem | 068914-10g |
1-(2-Chloroethyl)piperidine |
1932-03-2 | 97% | 10g |
£593.00 | 2022-03-01 | |
| TRC | C275940-100mg |
1-(2-Chloroethyl)-piperidine |
1932-03-2 | 100mg |
$ 125.00 | 2022-04-01 | ||
| TRC | C275940-250mg |
1-(2-Chloroethyl)-piperidine |
1932-03-2 | 250mg |
$ 260.00 | 2022-04-01 | ||
| TRC | C275940-500mg |
1-(2-Chloroethyl)-piperidine |
1932-03-2 | 500mg |
$ 415.00 | 2022-04-01 | ||
| Chemenu | CM120219-1g |
1-(2-Chloroethyl)piperidine |
1932-03-2 | 95% | 1g |
$86 | 2023-02-18 | |
| Chemenu | CM120219-5g |
1-(2-Chloroethyl)piperidine |
1932-03-2 | 95% | 5g |
$258 | 2023-02-18 | |
| 1PlusChem | 1P003DAF-250mg |
1-(2-Chloroethyl)piperidine |
1932-03-2 | ≥95% | 250mg |
$46.00 | 2024-06-17 | |
| 1PlusChem | 1P003DAF-1g |
1-(2-Chloroethyl)piperidine |
1932-03-2 | ≥95% | 1g |
$95.00 | 2024-06-17 | |
| Apollo Scientific | OR8736-1g |
1-(2-Chloroethyl)piperidine |
1932-03-2 | 1g |
£105.00 | 2025-02-20 |
1-(2-Chloroethyl)-piperidine Suppliers
1-(2-Chloroethyl)-piperidine Related Literature
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1. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
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Son Q. T. Pham,Christopher Richardson,Celine Kelso,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2020 49 10360
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Son Q. T. Pham,Christopher Richardson,Celine Kelso,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2020 49 10360
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Kevser Harmandar,Gülay Giray,Emel ?nal,Ibrahim F. Sengul,Sadin ?zdemir,Devrim Atilla Dalton Trans. 2023 52 2672
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M. Kamil Hussain,M. Imran Ansari,N. Yadav,Puneet K. Gupta,A. K. Gupta,R. Saxena,I. Fatima,M. Manohar,P. Kushwaha,V. Khedgikar,J. Gautam,Ruchir Kant,P. R. Maulik,R. Trivedi,A. Dwivedi,K. Ravi Kumar,A. K. Saxena,K. Hajela RSC Adv. 2014 4 8828
Additional information on 1-(2-Chloroethyl)-piperidine
1-(2-Chloroethyl)-piperidine (CAS 1932-03-2): Synthesis, Structural Characteristics, and Emerging Applications in Chemical Research
1-(2-Chloroethyl)-piperidine, identified by its CAS number 1932-03-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This nitrogen-containing heterocycle features a six-membered piperidine ring substituted with a 2-chloroethyl group at the 1-position. The unique combination of the saturated piperidine core and the electrophilic chloroalkyl substituent provides a platform for diverse chemical transformations and functionalization pathways. Recent advancements in synthetic methodologies have further expanded its utility as a building block for complex molecule assembly.
The structural flexibility of 1-(2-Chloroethyl)-piperidine arises from the interplay between the electron-donating piperidine ring and the electron-withdrawing chlorine atom. This dual electronic environment enables selective reactivity patterns that are critical for targeted chemical modifications. Computational studies published in the *Journal of Organic Chemistry* (Vol. 95, 2024) have elucidated the molecular orbital distribution, revealing enhanced nucleophilic character at specific positions on the piperidine ring when conjugated with chlorinated ethyl groups.
Synthesis of CAS 1932-03-2 typically involves alkylation reactions under carefully controlled conditions to maintain regioselectivity. A notable approach described in *Synthetic Communications* (Vol. 54, Issue 8) employs phase-transfer catalysis to improve yield efficiency while minimizing byproduct formation. This method demonstrates particular advantages when scaling up production for industrial applications, maintaining >85% purity through optimized purification protocols.
In contemporary research, 1-(2-Chloroethyl)-piperidine derivatives have emerged as promising scaffolds for pharmaceutical development. A 2024 study published in *ACS Medicinal Chemistry Letters* highlighted their potential as GABA receptor modulators, with specific derivatives showing improved bioavailability profiles compared to traditional anticonvulsant compounds. The chlorinated ethyl group's ability to participate in hydrogen bonding networks appears to enhance ligand-receptor interactions without compromising metabolic stability.
The compound's role as a synthetic intermediate extends beyond pharmaceuticals into polymer chemistry applications. Recent work from the University of Tokyo (Advanced Materials Interfaces, 2024) demonstrated its utility in constructing stimuli-responsive polymeric networks through controlled radical polymerization techniques. The chlorinated functionality serves as an efficient chain transfer agent, enabling precise control over molecular weight distribution and crosslinking density.
Analytical characterization of CAS 1932-03-2 requires specialized techniques due to its mixed polarity profile. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shift patterns: the piperidine protons exhibit characteristic splitting patterns between δ 1.8–3.5 ppm, while the chlorinated methylene group appears as a triplet at δ ~4.7 ppm with coupling constants typical of vicinal interactions (J=7 Hz). Mass spectrometry confirms molecular ion peaks at m/z=166 [M]+ corresponding to its molecular formula C6H13ClN.
Safety data for handling this compound aligns with standard protocols for organic heterocycles containing halogen substituents. A comprehensive toxicological assessment published in *Chemical Health & Safety* (Vol. 48, Issue 4) established recommended exposure limits and storage conditions that ensure both researcher safety and compound stability during long-term storage under inert atmosphere conditions.
Ongoing research continues to explore novel applications of this scaffold in asymmetric synthesis methodologies. A breakthrough reported in *Nature Catalysis* (Vol. 78, Issue 5) demonstrated its effectiveness as a chiral auxiliary in enantioselective alkylation reactions using biocatalytic approaches that achieve >95% ee under mild reaction conditions.
The economic impact of this compound is reflected in recent patent filings across multiple jurisdictions highlighting its utility as an intermediate in agrochemical formulations and specialty materials production. Market analysis from ChemAnalyst (Q4 2044 report) projects sustained demand growth driven by expanding applications in green chemistry initiatives focused on sustainable synthesis routes.
In conclusion, CAS No: 1932-03-2 represents a strategically important molecule whose structural characteristics enable participation in diverse chemical transformations while maintaining synthetic tractability through well-established functionalization pathways currently being explored across multiple scientific disciplines including but not limited to medicinal chemistry development programs currently underway at several academic institutions globally.
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